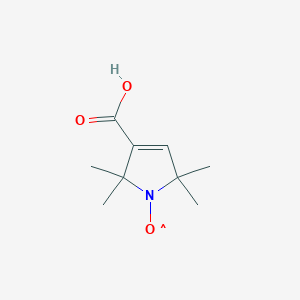

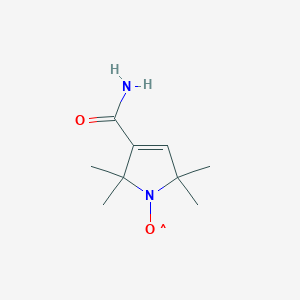

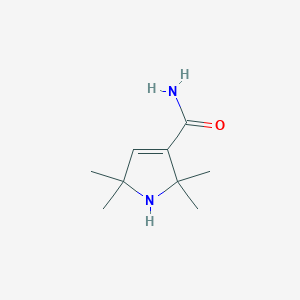

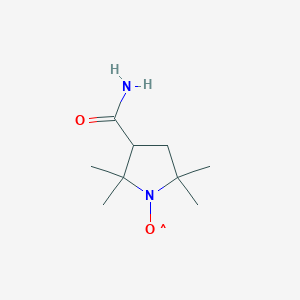

1-Pyrrolidinyloxy, 3-(aminocarbonyl)-2,2,5,5-tetramethyl-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

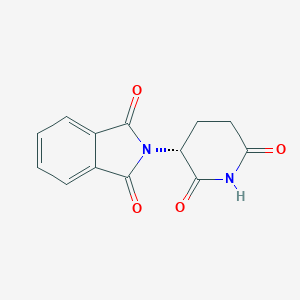

“1-Pyrrolidinyloxy, 3-(aminocarbonyl)-2,2,5,5-tetramethyl-” is a member of aminoxyls and a pyrrolidinecarboxamide . It is functionally related to a PROXYL . The molecular formula is C9H17N2O2 .

Physical And Chemical Properties Analysis

The molecular weight of “1-Pyrrolidinyloxy, 3-(aminocarbonyl)-2,2,5,5-tetramethyl-” is 185.24 g/mol . It has a hydrogen bond donor count of 1 . The XLogP3-AA value is 0 .Aplicaciones Científicas De Investigación

Molecular Probes and Labels in Biophysical and Biomedical Research

Stable free radicals, such as “1-Pyrrolidinyloxy, 3-(aminocarbonyl)-2,2,5,5-tetramethyl-”, are widely used as molecular probes and labels in various biophysical and biomedical research applications of magnetic resonance spectroscopy and imaging . These radicals, especially the sterically shielded nitroxides of the pyrrolidine series, demonstrate the highest stability in biological systems .

Synthesis of Free Radicals

The compound is used in the synthesis of free radicals. By using reactions that do not affect the free valence, a number of substituted 3-pyrrolin-1-yloxy and 1-pyrrolidinyloxy free radicals were synthesized .

EPR Spectroscopy and Imaging in Biophysics and Structural Biology

Nitroxide spin labels, including “1-Pyrrolidinyloxy, 3-(aminocarbonyl)-2,2,5,5-tetramethyl-”, play an important role in the application of EPR spectroscopy and imaging in biophysics and structural biology. They provide useful information about the structure and dynamics of biomolecules and mechanisms of their interaction .

Studies Inside Living Cells

Modern achievements in EPR technique allow for structural studies inside living cells . The use of “1-Pyrrolidinyloxy, 3-(aminocarbonyl)-2,2,5,5-tetramethyl-” can contribute to these studies.

Visualization of Biochemical Processes in Living Tissues

The compound can be used in the visualization of biochemical processes in living tissues . This is particularly useful in biomedical research.

Reduction-Resistant Spin Labels and Probes

The compound can be used in the preparation of reduction-resistant spin labels and probes of the pyrrolidine series . These labels and probes were prepared and the reduction of these radicals in ascorbate solutions, mice blood, and tissue homogenates was studied .

Mecanismo De Acción

Target of Action

Similar compounds, such as nitroxides, are known to be used as molecular probes and labels in various biophysical and biomedical research applications of magnetic resonance spectroscopy and imaging .

Mode of Action

It is known that sterically shielded nitroxides of the pyrrolidine series, which this compound may belong to, demonstrate high stability in biological systems . This stability allows them to be used as effective molecular probes and labels .

Biochemical Pathways

Nitroxides are known to provide useful information about the structure and dynamics of biomolecules and mechanisms of their interaction .

Pharmacokinetics

The stability of similar compounds in biological systems suggests that they may have favorable pharmacokinetic properties .

Result of Action

Similar compounds are known to provide valuable insights into the structure and dynamics of biomolecules and their interactions .

Action Environment

Similar compounds are known to demonstrate high stability in biological systems, suggesting that they may be resistant to various environmental factors .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of 1-Pyrrolidinyloxy, 3-(aminocarbonyl)-2,2,5,5-tetramethyl- can be achieved through a multi-step reaction pathway involving the conversion of starting materials to intermediate compounds, followed by further reactions to yield the final product.", "Starting Materials": [ "2,2,5,5-tetramethyl-1-pyrrolidinyloxyl (TEMPO)", "Acetic anhydride", "Ammonium bicarbonate", "Methanol", "Sodium borohydride", "Dimethylformamide (DMF)", "Triethylamine", "Acetic acid", "Methanesulfonic acid" ], "Reaction": [ "Step 1: Synthesis of N-(TEMPO) acetylacetamide\n- TEMPO and acetic anhydride are combined in methanol and stirred for 24 hours at room temperature\n- The resulting solid is filtered and washed with methanol to yield N-(TEMPO) acetylacetamide", "Step 2: Synthesis of N-(TEMPO) acetyl-3-aminocarbonyl-2,2,5,5-tetramethylpyrrolidine\n- Ammonium bicarbonate is added to N-(TEMPO) acetylacetamide in DMF\n- The mixture is stirred for 24 hours at room temperature, then heated to 60°C for 4 hours\n- The resulting solid is filtered and washed with DMF to yield N-(TEMPO) acetyl-3-aminocarbonyl-2,2,5,5-tetramethylpyrrolidine", "Step 3: Synthesis of 1-Pyrrolidinyloxy, 3-(aminocarbonyl)-2,2,5,5-tetramethyl-\n- Sodium borohydride is added to N-(TEMPO) acetyl-3-aminocarbonyl-2,2,5,5-tetramethylpyrrolidine in methanol\n- The mixture is stirred for 24 hours at room temperature, then heated to 60°C for 4 hours\n- The resulting solid is filtered and washed with methanol to yield 1-Pyrrolidinyloxy, 3-(aminocarbonyl)-2,2,5,5-tetramethyl-", "Step 4: Purification of 1-Pyrrolidinyloxy, 3-(aminocarbonyl)-2,2,5,5-tetramethyl-\n- The crude product is dissolved in acetic acid and heated to reflux for 2 hours\n- Methanesulfonic acid is added dropwise to the mixture until the pH reaches 2\n- The resulting solid is filtered and washed with water to yield the purified product" ] } | |

Número CAS |

4399-80-8 |

Nombre del producto |

1-Pyrrolidinyloxy, 3-(aminocarbonyl)-2,2,5,5-tetramethyl- |

Fórmula molecular |

C₉H₁₇N₂O₂ |

Peso molecular |

185.24 g/mol |

InChI |

InChI=1S/C9H17N2O2/c1-8(2)5-6(7(10)12)9(3,4)11(8)13/h6H,5H2,1-4H3,(H2,10,12) |

Clave InChI |

XNNPAWRINYCIHL-UHFFFAOYSA-N |

SMILES |

CC1(CC(C(N1[O])(C)C)C(=O)N)C |

SMILES canónico |

CC1(CC(C(N1[O])(C)C)C(=O)N)C |

Otros números CAS |

4399-80-8 55805-96-4 |

Sinónimos |

3-(Aminocarbonyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy; 2,2,5,5-Tetramethylpyrrolidine-1-oxyl-3-carboxamide; 3-Carbamoylproxyl; NSC 152272; Pirolid; Proxad; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.